![molecular formula C32H28N2O4S2 B303456 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the imidazole family. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
作用机制
The mechanism of action of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
One of the advantages of using 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its unique chemical structure and biological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is that it is a complex compound that requires a specialized synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the research of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a potential drug candidate with unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on its structure.
合成方法
The synthesis of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-mercapto-4,5-bis(4-methylphenoxy)tetrahydrofuran, 2-thiophenecarbaldehyde, and phenylimidazole in the presence of a base and a catalyst. The reaction is carried out at a high temperature and pressure, and the product is obtained after purification.
科学研究应用
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
分子式 |
C32H28N2O4S2 |
分子量 |
568.7 g/mol |
IUPAC 名称 |
(5Z)-2-[4,5-bis(4-methylphenoxy)oxolan-2-yl]sulfanyl-3-phenyl-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C32H28N2O4S2/c1-21-10-14-24(15-11-21)36-28-20-29(38-31(28)37-25-16-12-22(2)13-17-25)40-32-33-27(19-26-9-6-18-39-26)30(35)34(32)23-7-4-3-5-8-23/h3-19,28-29,31H,20H2,1-2H3/b27-19- |
InChI 键 |
OQWYLDAGHVARGW-DIBXZPPDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=N/C(=C\C5=CC=CS5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
规范 SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






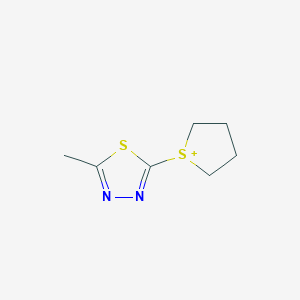

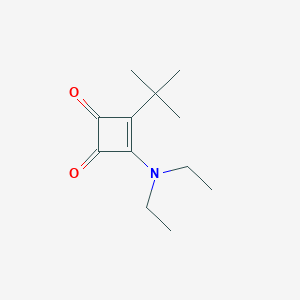

![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

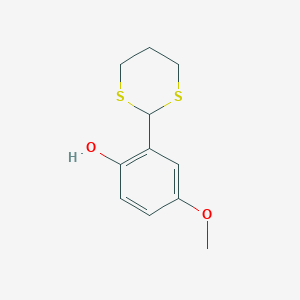
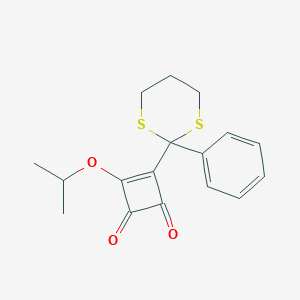
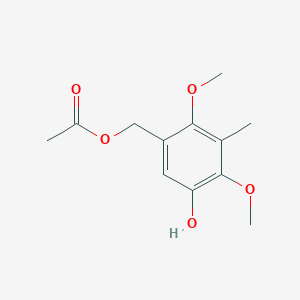
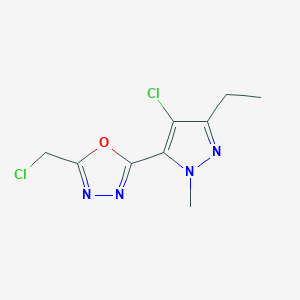
![3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B303396.png)